N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1797285-94-9
VCID: VC4561258
InChI: InChI=1S/C16H21N5O/c17-10-14-15(19-7-6-18-14)21-8-4-12(5-9-21)11-20-16(22)13-2-1-3-13/h6-7,12-13H,1-5,8-9,11H2,(H,20,22)
SMILES: C1CC(C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Molecular Formula: C16H21N5O
Molecular Weight: 299.378

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide

CAS No.: 1797285-94-9

Cat. No.: VC4561258

Molecular Formula: C16H21N5O

Molecular Weight: 299.378

* For research use only. Not for human or veterinary use.

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide - 1797285-94-9

Specification

CAS No. 1797285-94-9
Molecular Formula C16H21N5O
Molecular Weight 299.378
IUPAC Name N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]cyclobutanecarboxamide
Standard InChI InChI=1S/C16H21N5O/c17-10-14-15(19-7-6-18-14)21-8-4-12(5-9-21)11-20-16(22)13-2-1-3-13/h6-7,12-13H,1-5,8-9,11H2,(H,20,22)
Standard InChI Key AYSMBKCIPMVVSH-UHFFFAOYSA-N
SMILES C1CC(C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide has the molecular formula C₁₆H₂₁N₅O and a molecular weight of 299.37 g/mol . Its IUPAC name reflects the integration of three key components:

  • A piperidine ring (C₅H₁₁N), a six-membered amine with conformational flexibility.

  • A 3-cyanopyrazine group, an aromatic heterocycle containing two nitrogen atoms and a nitrile substituent.

  • A cyclobutanecarboxamide unit, a strained four-membered carbocycle linked to a carboxamide functional group.

PropertyValue
CAS Number1797285-94-9
Molecular FormulaC₁₆H₂₁N₅O
Molecular Weight299.37 g/mol
DensityNot Available
Boiling PointNot Available

Piperidine Core

The piperidine ring contributes to the molecule’s basicity and ability to interact with biological targets via hydrogen bonding and hydrophobic interactions. Piperidine derivatives are prevalent in pharmaceuticals due to their bioavailability and metabolic stability . For example, piperidine’s pKa (~11.3) enables protonation under physiological conditions, enhancing solubility and target binding .

Cyanopyrazine Fragment

The 3-cyanopyrazine moiety introduces electron-withdrawing effects, stabilizing the aromatic system and facilitating π-π stacking with protein residues. Cyanopyrazines are frequently employed in kinase inhibitors, as seen in analogs like 4-cyano-N-[3-[1-(cyclopentanecarbonyl)piperidin-4-yl]-1-methylpyrrolo[2,3-c]pyridin-5-yl]pyridine-2-carboxamide (PubChem CID 118865699) .

Cyclobutanecarboxamide Group

The cyclobutane ring imposes steric constraints that may enhance selectivity for target proteins. Carboxamide groups (-CONH₂) participate in hydrogen bonding with amino acid residues, a critical feature in drug-receptor interactions.

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide involves multi-step reactions:

  • Piperidine Functionalization: The piperidine ring is substituted at the 4-position with a methyl group, which is subsequently linked to the cyclobutanecarboxamide.

  • Cyanopyrazine Coupling: A nucleophilic aromatic substitution (SNAr) reaction attaches the 3-cyanopyrazine group to the piperidine nitrogen .

  • Carboxamide Formation: Cyclobutanecarboxylic acid is activated (e.g., via HOBt/EDCI) and coupled to the secondary amine on the piperidine-methyl linker.

StepReaction TypeKey Reagents/Conditions
1AlkylationMethyl iodide, K₂CO₃, DMF
2SNAr3-Chlorocyanopyrazine, DIPEA, DCM
3Amide CouplingHOBt, EDCI, DMF

Analytical Characterization

Critical techniques for verifying purity and structure include:

  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typical for research-grade material).

  • Nuclear Magnetic Resonance (NMR): ¹H NMR confirms proton environments (e.g., piperidine CH₂ at δ 2.5–3.5 ppm) .

  • Mass Spectrometry (MS): ESI-MS validates the molecular ion peak at m/z 299.37.

Challenges and Future Directions

  • Synthetic Optimization: Improving yields (>60%) for the SNAr step remains a priority.

  • In Vivo Studies: Pharmacokinetic profiling (e.g., bioavailability, half-life) is needed to assess therapeutic potential.

  • Target Identification: Proteomic screening (e.g., affinity chromatography) could elucidate binding partners.

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